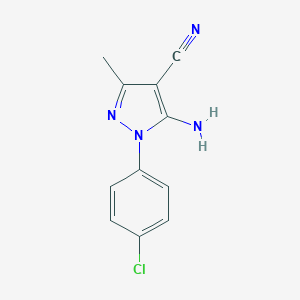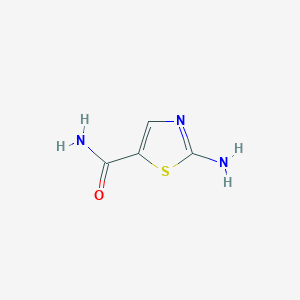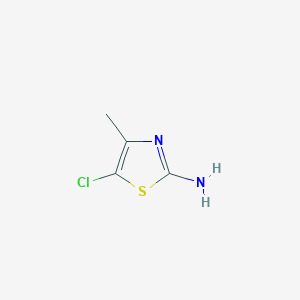
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
説明
“5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS number 40401-39-6 . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of “5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” has been characterized by various spectroscopic techniques . The structural geometry, bond lengths, bond angles, and torsion angles were calculated using the density functional theory (DFT) method .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” are not available, aminopyrazoles have been studied extensively in various fields of medicinal chemistry .
科学的研究の応用
Corrosion Inhibition
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile and its derivatives have been studied for their potential as corrosion inhibitors. For instance, pyranopyrazole derivatives, closely related to the compound , have shown significant effectiveness in inhibiting mild steel corrosion in HCl solutions. These studies involved gravimetric, electrochemical, and Density Functional Theory (DFT) analyses to understand their performance (Yadav et al., 2016).
Synthesis and Crystal Structure
The compound has been synthesized and analyzed for its crystal structure. For example, a study detailed the synthesis of a closely related compound, C12H8Cl2N4O, and examined its crystal structure, revealing insights into its molecular conformation and bonding patterns (Mu et al., 2012).
Molecular Interactions
Investigations into the molecular interactions of similar compounds have been conducted. For instance, a study on 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile revealed how intermolecular interactions stabilize its crystal structure (Fathima et al., 2014).
Catalytic Synthesis
5-Amino-1H-pyrazole-4-carbonitrile derivatives have been synthesized using various catalytic methods. For instance, alumina–silica-supported MnO2 was used as a recyclable catalyst in water for the one-pot synthesis of these derivatives (Poonam & Singh, 2019).
Antimicrobial and Anticancer Activity
Several derivatives of 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial and anticancer properties. Studies have reported the successful synthesis of compounds with significant bioactivity (Hafez et al., 2016).
Electronic Properties and Interactions
Research has also explored the electronic properties of fluoropyrazolecarbonitrile derivatives and their interaction with fullerene molecules. This study provided insights into the compound's electronic spectra, biological activities, and potential as an antiarthritic agent (2022).
Surface Tension and Adsorption Properties
The surface properties of pyrazolecarbonitrile derivatives, including 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been studied, particularly their adsorption properties on C-steel surfaces in HCl. These studies provide insights into the compounds' potential as corrosion inhibitors (Abdel Hameed et al., 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
5-amino-1-(4-chlorophenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGUNONDPWAJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484945 | |
| Record name | 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
58791-82-5 | |
| Record name | 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)

![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)









